molecular formula C22H23ClN4O2S B251339 N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide

Katalognummer: B251339
Molekulargewicht: 443 g/mol
InChI-Schlüssel: IBOCSXKHXDKQQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide, also known as CB-03-01, is a novel compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic benefits. CB-03-01 is a small molecule that belongs to the class of non-steroidal anti-androgen (NSAA) compounds. NSAA compounds are known to inhibit the androgen receptor (AR) and have been used in the treatment of androgen-dependent diseases such as prostate cancer and androgenic alopecia.

Wirkmechanismus

N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide works by binding to the AR and preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT). By inhibiting AR activation, this compound blocks the downstream signaling pathways that are involved in the growth and proliferation of androgen-dependent cells such as prostate cancer cells and hair follicle cells. This compound has been shown to be a competitive inhibitor of the AR, meaning that it competes with androgens for binding to the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In prostate cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and decrease the expression of AR-regulated genes. In hair follicle cells, this compound has been shown to increase the expression of genes involved in hair growth and decrease the expression of genes involved in hair loss. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of androgenic alopecia.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is its high potency and selectivity for the AR, which makes it a useful tool for studying AR signaling pathways in vitro and in vivo. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses. One limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in clinical trials.

Zukünftige Richtungen

N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has the potential to be developed into a novel therapeutic agent for the treatment of androgen-dependent diseases such as prostate cancer and androgenic alopecia. Future research could focus on optimizing the synthesis of this compound to increase yield and purity, as well as evaluating its safety and efficacy in clinical trials. Other potential future directions for research could include investigating the use of this compound in combination with other therapies, exploring its potential use in other androgen-dependent diseases, and elucidating its mechanism of action at the molecular level.

Synthesemethoden

N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide is synthesized through a multi-step process that involves the reaction of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline with thiocarbamoyl chloride to form the intermediate product, which is then reacted with 1-benzofuran-2-carboxylic acid to yield the final product. The synthesis of this compound is a complex process that requires careful optimization of reaction conditions to achieve high yield and purity.

Wissenschaftliche Forschungsanwendungen

N-{[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Preclinical studies have shown that this compound is a potent and selective inhibitor of the AR, with a higher affinity for the receptor than other NSAA compounds such as bicalutamide and flutamide. This compound has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, and has also been shown to have potential therapeutic benefits in the treatment of androgenic alopecia.

Eigenschaften

Molekularformel

C22H23ClN4O2S

Molekulargewicht

443 g/mol

IUPAC-Name

N-[[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H23ClN4O2S/c1-2-26-9-11-27(12-10-26)18-8-7-16(14-17(18)23)24-22(30)25-21(28)20-13-15-5-3-4-6-19(15)29-20/h3-8,13-14H,2,9-12H2,1H3,(H2,24,25,28,30)

InChI-Schlüssel

IBOCSXKHXDKQQK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Kanonische SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.